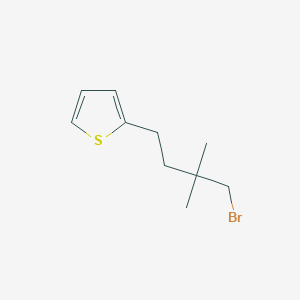
2-(4-Bromo-3,3-dimethylbutyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene derivatives followed by alkylation. One common method is the metalation-alkylation reaction where 2-bromothiophene undergoes coupling with various electrophiles . Another method involves the use of Grignard reagents for cross-coupling reactions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods are efficient and scalable, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogenation and alkylation.
Oxidation and Reduction: Thiophene derivatives can be oxidized or reduced under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Halogenation: Bromine or chlorine in the presence of a catalyst.
Alkylation: Grignard reagents or alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3,3-dimethylbutyl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)thiophene involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects . In material science, its electronic properties are exploited for applications in organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophene: A precursor in the synthesis of various thiophene derivatives.
3-Bromothiophene: Used in the preparation of antibiotics and vasodilators.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in both research and industry .
Biologische Aktivität
2-(4-Bromo-3,3-dimethylbutyl)thiophene is a thiophene derivative that has attracted attention due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and material science.
The compound features a thiophene ring substituted with a brominated alkyl group, which influences its reactivity and biological interactions. The presence of the bromine atom enhances electrophilic reactivity, making it suitable for further functionalization and biological assays.
Synthesis
Synthesis methods for thiophene derivatives generally involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For this compound, synthetic routes typically include:
- Electrophilic Aromatic Substitution : Utilizing brominated alkyl groups to introduce the substituent on the thiophene ring.
- Metal-Catalyzed Reactions : Employing palladium or nickel catalysts for cross-coupling reactions to form the desired compound from simpler precursors.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound possesses inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The compound appears to inhibit the production of pro-inflammatory cytokines in macrophages.
Case Study: Inhibition of TNF-α Production
A study assessed the effect of the compound on tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in TNF-α levels by approximately 40% at a concentration of 10 µM.
Anticancer Activity
Emerging research has highlighted the potential anticancer properties of thiophene derivatives. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 12 |
These findings suggest that further investigation into its mechanism of action could provide insights into its use as a chemotherapeutic agent.
The biological activity of this compound is likely mediated through multiple pathways:
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Gene Expression Regulation : Alterations in gene expression related to inflammation and cell survival have been observed following treatment with this compound.
Eigenschaften
Molekularformel |
C10H15BrS |
|---|---|
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
2-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)6-5-9-4-3-7-12-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
GHUOTIBUJOLRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=CC=CS1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















